Acridine, 9-cyclohexylamino- Acridine, 9-cyclohexylamino-
Brand Name: Vulcanchem
CAS No.: 64046-83-9
VCID: VC18983758
InChI: InChI=1S/C19H20N2/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h4-7,10-14H,1-3,8-9H2,(H,20,21)
SMILES:
Molecular Formula: C19H20N2
Molecular Weight: 276.4 g/mol

Acridine, 9-cyclohexylamino-

CAS No.: 64046-83-9

Cat. No.: VC18983758

Molecular Formula: C19H20N2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Acridine, 9-cyclohexylamino- - 64046-83-9

Specification

CAS No. 64046-83-9
Molecular Formula C19H20N2
Molecular Weight 276.4 g/mol
IUPAC Name N-cyclohexylacridin-9-amine
Standard InChI InChI=1S/C19H20N2/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h4-7,10-14H,1-3,8-9H2,(H,20,21)
Standard InChI Key QGQNYQWNUGSMAB-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar tricyclic acridine system (three fused benzene rings) with a cyclohexylamine substituent at the 9-position. Key structural attributes include:

  • Molecular Formula: C₁₉H₂₀N₂

  • Molecular Weight: 276.38 g/mol

  • IUPAC Name: N-cyclohexylacridin-9-amine

  • SMILES: C1CCC(CC1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

The cyclohexyl group introduces steric bulk, potentially influencing DNA intercalation efficiency and binding kinetics compared to simpler acridine derivatives.

Spectroscopic and Computational Data

  • NMR: The ¹³C NMR spectrum (computed via HOSE algorithm) reveals aromatic carbons at δ 110–150 ppm and cyclohexyl carbons at δ 20–50 ppm .

  • Mass Spectrometry: ESI-MS shows a dominant [M+H]⁺ peak at m/z 277.17, with fragmentation patterns indicative of acridine ring stability .

  • Predicted Collision Cross-Sections (CCS):

    Adductm/zCCS (Ų)
    [M+H]⁺277.17165.4
    [M+Na]⁺299.15181.8
    [M-H]⁻275.16172.9

Synthesis and Derivative Development

Synthetic Routes

The synthesis of 9-substituted acridines typically involves:

  • Ullmann Condensation: Reaction of o-chlorobenzoic acid with aniline to form N-phenyl anthranilic acid.

  • Cyclization: Treatment with polyphosphoric acid (PPA) at 100°C yields acridin-9(10H)-one .

  • N10-Alkylation: Phase-transfer catalysis with tetrabutyl ammonium bromide facilitates alkylation using 1-bromo-3-chloropropane or 1,2-dichloroethane, followed by amine functionalization .

For 9-cyclohexylaminoacridine, cyclohexylamine is introduced via nucleophilic substitution or reductive amination, though explicit protocols require extrapolation from analogous syntheses .

Structural Modifications

  • Side Chain Variations: Substituting the cyclohexyl group with shorter alkyl chains (e.g., ethyl, propyl) alters lipophilicity and DNA-binding affinity .

  • Phosphorylation: Adding phosphate groups (e.g., at C-2) enhances water solubility and electrophoretic mobility, critical for glycan analysis applications .

Biological Activities

Antimicrobial Properties

N10-Alkylated acridin-9-ones exhibit broad-spectrum activity:

  • Gram-Positive Bacteria: MIC values of 2–8 µg/mL against Staphylococcus aureus .

  • Fungal Pathogens: Moderate inhibition of Candida albicans (MIC = 16 µg/mL) .
    Mechanistically, intercalation into microbial DNA disrupts replication and transcription .

Applications in Catalysis and Diagnostics

Radical Generation Catalysts

Acridine derivatives serve as photosensitizers in radical-mediated reactions. For example:

  • WO2018230743A1 Patent: Acridine-based catalysts generate hydroxyl radicals (- OH) under UV light, enabling oxidative transformations in organic synthesis .

Glycan Labeling

Red-emitting acridine dyes (e.g., phosphorylated 7,9-diaminoacridines) label oligosaccharides for capillary gel electrophoresis (CGE-LIF), offering superior mobility vs. traditional APTS labels .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

  • Lipophilicity: LogP = 5.3 (predicted), suggesting high membrane permeability but potential accumulation .

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the cyclohexyl group likely generates hydroxylated metabolites .

Toxicity

  • Genotoxicity: Intercalation may cause chromosomal aberrations, a common issue with acridines .

  • Acute Toxicity: Limited data; related acridines exhibit LD₅₀ > 200 mg/kg (murine models) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator